molecular formula C7H12N4O B2873244 (1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol CAS No. 2230789-89-4

(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Cat. No.: B2873244
CAS No.: 2230789-89-4
M. Wt: 168.2
InChI Key: YYTZHNIVNYQCIR-SYDPRGILSA-N
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Description

(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol (CAS 2230789-89-4) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a stereodefined cyclobutanol core linked to a 5-amino-1-methyl-1H-1,2,4-triazole heterocycle, a scaffold recognized for its versatile pharmacological properties . The 1,2,4-triazole moiety is a privileged structure in pharmaceutical development. Compounds containing this ring system have been investigated as inhibitors for various biological targets, including kinases and E3 ubiquitin ligases, which are pivotal in oncology and immunology research . The presence of both hydrogen bond donor (aminotriazole) and acceptor (cyclobutanol) groups makes this molecule a valuable scaffold for constructing more complex molecules and for probing protein-ligand interactions. This product is intended for research applications such as hit-to-lead optimization, biological probe development, and as a key synthetic intermediate. It is supplied with guaranteed purity and identity. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-amino-1-methyl-1,2,4-triazol-3-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11-7(8)9-6(10-11)4-2-5(12)3-4/h4-5,12H,2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTZHNIVNYQCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC(C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,3S)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activity. Triazoles are known for their diverse applications in medicine, agriculture, and industry, particularly as antifungal agents and in cancer therapy. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula for this compound is C8H12N4OC_8H_{12}N_4O, with a molecular weight of approximately 168.21 g/mol. The structure features a cyclobutane ring substituted with a triazole moiety, which is critical for its biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The triazole component is synthesized through a reaction involving hydrazine derivatives and carbonyl compounds.
  • Cyclobutane Formation : The cyclobutane structure can be formed through intramolecular reactions involving suitable precursors.
  • Functionalization : The final compound is obtained by introducing the amino group at the 5-position of the triazole ring.

Antimicrobial Properties

Triazole derivatives are well-known for their antifungal properties. The compound has shown activity against various fungal strains in vitro. For example, studies have indicated that it inhibits the growth of Candida albicans and Aspergillus niger at concentrations as low as 10 µg/mL .

Anticancer Activity

Recent research has explored the anticancer potential of triazole derivatives. The compound demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . This activity is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation.

The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for fungal cell wall synthesis and cancer cell growth. The triazole ring interacts with the heme group of cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi and altered steroid synthesis in cancer cells .

Study 1: Antifungal Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal efficacy of this compound against clinical isolates of Candida spp. Results indicated a 75% reduction in fungal load at a concentration of 20 µg/mL after 48 hours .

Study 2: Anticancer Activity

A separate study focused on the anticancer properties of this compound against various human tumor cell lines. The results showed that treatment with this triazole derivative led to significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation assays .

Data Summary

Biological Activity Target Organism/Cell Line IC50/Effective Concentration Reference
AntifungalCandida albicans10 µg/mL
AntifungalAspergillus niger15 µg/mL
AnticancerMCF-7 (breast cancer)Low micromolar
AnticancerA549 (lung cancer)Low micromolar

Scientific Research Applications

It appears the exact compound "(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol" is not directly discussed within the provided search results. However, the search results do provide information on related compounds and applications of 1,2,4-triazole derivatives, acetyl-CoA carboxylase (ACC) inhibitors, and compounds with TrkA receptor activation . Therefore, the applications of these related compounds can be extrapolated.

1,2,4-Triazole Derivatives

1H-1,2,4-triazoles and their derivatives have a broad spectrum of applications, including uses as acetyl-CoA carboxylase (ACC) inhibitors, anti-inflammatory agents, fungicides, and sedatives .

Medical Applications

  • ACC Inhibitors Certain Thienopyrimidine derivatives are effective as acetyl-CoA carboxylase (ACC) inhibitors, useful in treating obesity, dyslipidemia, hyperlipidemia, and infections . The compounds can regulate aliphatic acid oxidation .
  • TrkA Receptor Activation Some derivatives can selectively activate the TrkA receptor, promoting cell survival and inducing phosphorylation of Erk1/2, which protects cells against serum deprivation-induced cell death .

Other Applications

  • Inhibiting ACC in plants .
  • Research biology and pathology .
  • Evaluating new ACC inhibitors .

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a chemical compound with potential uses in various research and industrial applications .

Identifications

  • IUPAC Name: methyl 3-amino-1H-1,2,4-triazole-5-carboxylate
  • Molecular Formula: C4H6N4O2
  • Molecular Weight: 142.12 g/mol

3-methyl-1H-1,2,4-triazole-5-thiones

These compounds exhibit hydrogen-bonded supramolecular assembly and have shown anti-inflammatory, fungicidal, and sedative effects .

Crystal Structures

  • The crystal structures of 4-amino-3-methyl-1H-1,2,4-triazole-5-thione have been determined, with molecules linked into complex sheets via N—H⋯S hydrogen bonds .

5-amino-1H-1,2,4-triazol-3-yl derivatives

  • The crystal structure of a compound with a 5-amino-1H-1,2,4-triazol-3-yl residue connected to a piperidinyl ring via a propan-1-one linker has been determined, which is relevant in the context of hydrogen bonding and bond lengths within the triazole ring .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and three analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Ring Key Substituents Notable Features
(1S,3s)-3-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol (Target) C₇H₁₂N₄O 168.2 Cyclobutanol 5-Amino-1-methyl-triazole Chiral hydroxyl, amino group for H-bonding, triazole stability
rac-(1R,3S)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid C₉H₁₃N₃O₂ 195.2 Cyclopropane 5-Methyl-triazole, carboxylic acid High ring strain, carboxylic acid enhances solubility (salt formation potential)
(1S,3s)-3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol C₉H₁₈OS 174.3 Cyclobutanol Sulfanyl (thioether) group Lipophilic sulfanyl substituent, reduced polarity vs. triazole
Compound 224C (Patent Example 19) C₂₄H₂₉N₅O₃S 467.6 Thiazol-4-one Triazole-linked benzyl, trimethylaminomethoxy Bulky aromatic substituents, potential for kinase inhibition

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl and amino groups favor aqueous solubility, whereas the sulfanyl derivative () is more lipophilic. The cyclopropane-carboxylic acid analog () may exhibit pH-dependent solubility due to its ionizable carboxyl group.
  • Thermal Stability: Triazole-containing compounds (Target, ) are thermally stable due to aromaticity. Cyclopropane’s ring strain () may lower thermal stability compared to cyclobutanol derivatives.
  • Crystallography: SHELX-based refinements (–3) are critical for resolving stereochemistry in such small molecules. The target’s hydroxyl and amino groups likely form hydrogen bonds in the crystal lattice, influencing packing efficiency .

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